3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid
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Overview
Description
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid is an organic compound with the molecular formula C14H16O5 and a molecular weight of 264.27 g/mol . This compound is characterized by its three methoxy groups attached to a naphthalene ring, which is partially hydrogenated. It is known for its applications in various fields, including chemistry and biology.
Preparation Methods
The synthesis of 3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6,7-trimethoxy-1-tetralone.
Reaction Conditions: The key steps involve the reduction of the ketone group to form the corresponding alcohol, followed by oxidation to introduce the carboxylic acid functionality.
Industrial Production: Industrial production methods may involve catalytic hydrogenation and oxidation processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways such as the ERK (Extracellular Signal-Regulated Kinase) pathway, leading to changes in cellular functions.
Comparison with Similar Compounds
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid can be compared with other similar compounds:
Properties
CAS No. |
69791-82-8 |
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Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
5,6,7-trimethoxy-3,4-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H16O5/c1-17-11-7-9-6-8(14(15)16)4-5-10(9)12(18-2)13(11)19-3/h6-7H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
QJWPWKFTQLFTKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCC(=CC2=C1)C(=O)O)OC)OC |
Origin of Product |
United States |
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